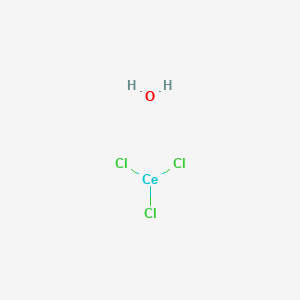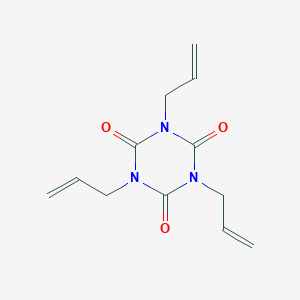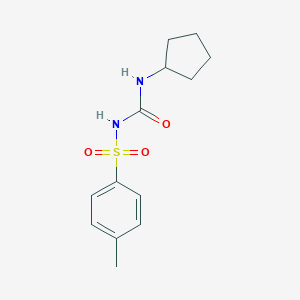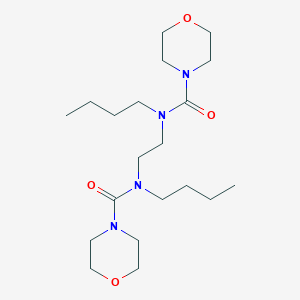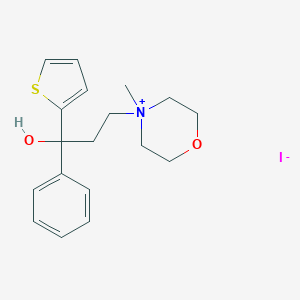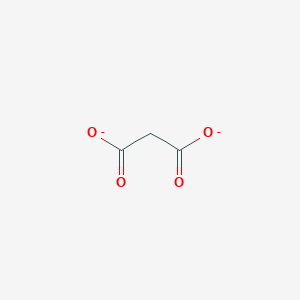
Propanedioic acid, ion(2-)
Overview
Description
The malonate ion is the ionized form of malonic acid, also known as propanedioic acid. It is a dicarboxylic acid with the chemical formula ( \text{C}_3\text{H}_2\text{O}_4^{2-} ). The malonate ion is commonly used in organic synthesis and is known for its role in the malonic ester synthesis, a method for preparing carboxylic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
Malonic acid can be synthesized through the hydrolysis of diethyl malonate or dimethyl malonate. The classical preparation involves the reaction of chloroacetic acid with sodium cyanide to form cyanoacetic acid, which is then hydrolyzed to malonic acid .
Industrial Production Methods
Industrially, malonic acid is produced by the hydrolysis of diethyl malonate or dimethyl malonate. This process involves the use of strong acids or bases to break down the ester bonds, resulting in the formation of malonic acid .
Chemical Reactions Analysis
Types of Reactions
Alkylation: The malonate ion can undergo alkylation reactions where it reacts with alkyl halides to form substituted malonic esters.
Decarboxylation: Malonic acid and its derivatives can undergo decarboxylation to form acetic acid and carbon dioxide.
Esterification: Malonic acid can react with alcohols to form esters, such as diethyl malonate.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol is commonly used to form the enolate ion, which then reacts with alkyl halides.
Decarboxylation: Heating the malonic acid or its derivatives in the presence of a strong acid or base.
Esterification: Alcohols and strong acids like sulfuric acid are used to catalyze the esterification reaction.
Major Products
Alkylation: Substituted malonic esters.
Decarboxylation: Acetic acid and carbon dioxide.
Esterification: Diethyl malonate or other esters.
Scientific Research Applications
Chemistry
The malonate ion is widely used in organic synthesis, particularly in the malonic ester synthesis, which is a method for preparing carboxylic acids. It is also used in the synthesis of barbiturates and other pharmaceuticals .
Biology
In biological systems, malonate is known to inhibit succinate dehydrogenase, an enzyme involved in the Krebs cycle. This inhibition can be used to study metabolic pathways and the effects of enzyme inhibition on cellular respiration .
Medicine
Malonate derivatives are used in the synthesis of various pharmaceuticals, including anticonvulsants and sedatives. The inhibition of succinate dehydrogenase by malonate is also being studied for its potential therapeutic applications .
Industry
Malonic acid and its derivatives are used in the production of polymers, resins, and plasticizers. They are also used as intermediates in the synthesis of agrochemicals and other industrial chemicals .
Mechanism of Action
The malonate ion exerts its effects primarily through the inhibition of succinate dehydrogenase, an enzyme in the Krebs cycle. This inhibition disrupts the normal flow of electrons in the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species . The malonate ion binds to the active site of succinate dehydrogenase, preventing the enzyme from catalyzing the oxidation of succinate to fumarate .
Comparison with Similar Compounds
Similar Compounds
Oxalic Acid: Another dicarboxylic acid with similar properties but a different structure.
Succinic Acid: A dicarboxylic acid that is also involved in the Krebs cycle but does not inhibit succinate dehydrogenase.
Fumaric Acid: A dicarboxylic acid that is an intermediate in the Krebs cycle.
Uniqueness
The malonate ion is unique in its ability to inhibit succinate dehydrogenase, making it a valuable tool for studying metabolic pathways and enzyme inhibition. Its role in the malonic ester synthesis also sets it apart from other dicarboxylic acids .
Properties
IUPAC Name |
propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOBLEOULBTSOW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2O4-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10166020 | |
| Record name | Malonic acid, ion(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156-80-9 | |
| Record name | Malonate(2-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malonic acid, ion(2-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10166020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROPANEDIOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N2NU7R76L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid](/img/structure/B93764.png)
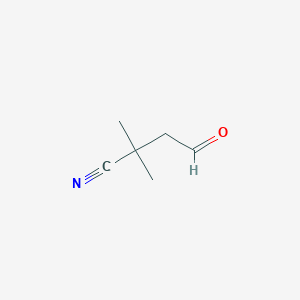
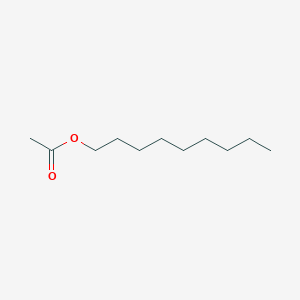
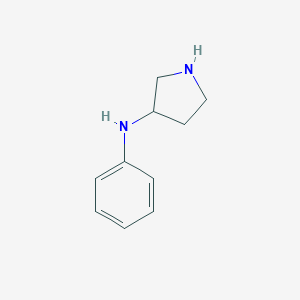
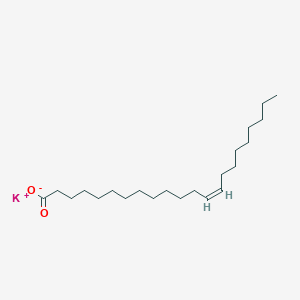
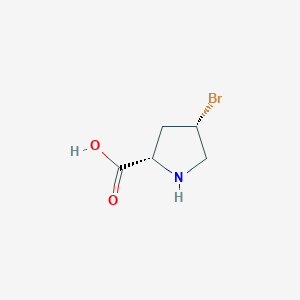
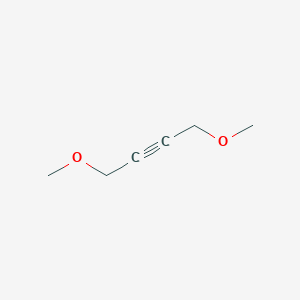
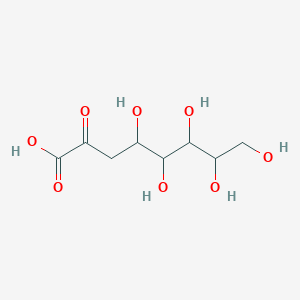
![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)
